molecular formula C11H9N3 B8816794 1-Methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 35359-22-9

1-Methyl-[1,2,4]triazolo[4,3-a]quinoline

Cat. No. B8816794
Key on ui cas rn: 35359-22-9
M. Wt: 183.21 g/mol
InChI Key: VYRUZHMGBQXYTF-UHFFFAOYSA-N
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Patent
US03953457

Procedure details

2-Hydrazinoquinoline (5.0 grams) was placed in a 250-milliliter three-necked flask equipped with a mechanical stirrer and a reflux condenser. To this flask was added 100 milliliters of acetic acid. The reaction mixture was refluxed for twelve hours, then allowed to cool; acetic acid was removed by evaporation. The solid which remained consisted of pure 1-methyl-s-triazolo(4,3-a)quinoline. The product was recrystallized from ethanol, m.p., 166°-7°C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)[NH2:2].[C:13](O)(=O)[CH3:14]>>[CH3:13][C:14]1[N:4]2[C:5]3[C:10]([CH:11]=[CH:12][C:3]2=[N:1][N:2]=1)=[CH:9][CH:8]=[CH:7][CH:6]=3

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N(N)C1=NC2=CC=CC=C2C=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for twelve hours
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
acetic acid was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethanol, m.p., 166°-7°C.

Outcomes

Product
Name
Type
Smiles
CC1=NN=C2N1C1=CC=CC=C1C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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